Product packaging for AIC2A protein(Cat. No.:CAS No. 144715-96-8)

AIC2A protein

Cat. No.: B1177206
CAS No.: 144715-96-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The AIC2A protein, also known as Interleukin-3 receptor class 2 subunit beta (Il3rb2) or Csf2rb2, is a critical signaling component in the mouse immune system . It is a low-affinity receptor for interleukin-3 (IL-3) and forms a high-affinity, functional receptor complex when paired with the IL-3 receptor alpha chain (IL-3Rα) . AIC2A is one of two homologous beta subunits (the other being AIC2B or βc) present in mouse cells and is characterized by its ability to bind mouse IL-3 with low affinity independently before forming the high-affinity signaling complex . This protein is a type I transmembrane protein and a member of the cytokine receptor superfamily . In research, the this compound is essential for studying the pleiotropic effects of IL-3, which include stimulating the proliferation and differentiation of pluripotent hematopoietic stem cells and various lineage-committed progenitors . It is expressed on a variety of cell types, including multipotential hematopoietic stem cells, mast cells, megakaryocytes, eosinophils, erythroblasts, and pre-B cells . Investigations into AIC2A signaling provide insights into cell proliferation, survival, and differentiation within the hematopoietic system . Furthermore, because AIC2A function is specific to mouse cells and is not activated by human IL-3, it is a critical reagent in pre-clinical mouse model studies for immune and inflammatory diseases . This product is presented for research applications only. It is strictly labeled "For Research Use Only" and is not intended for use in human or veterinary diagnostic or therapeutic procedures.

Properties

CAS No.

144715-96-8

Molecular Formula

C9H11NO

Synonyms

AIC2A protein

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

AIC2A is a 120 kDa glycoprotein that binds interleukin-3 (IL-3) with low affinity. It shares a high degree of sequence homology with AIC2B, another receptor component, but only AIC2A is capable of binding IL-3. The extracellular domain of AIC2A contains two motifs common to cytokine receptors, which are crucial for its function .

Binding Affinity and Mechanism

Research indicates that the soluble form of AIC2A binds IL-3 with an affinity comparable to its membrane-bound counterpart. This suggests that the binding mechanism is primarily mediated by the external domain of AIC2A . Mutational analysis has identified specific amino acid residues within the second domain as critical for IL-3 binding, emphasizing the importance of structural integrity for receptor functionality .

Scientific Research Applications

  • Cytokine Signaling Studies :
    • AIC2A serves as a model for studying cytokine receptor interactions and signal transduction pathways. Its ability to bind IL-3 allows researchers to investigate downstream signaling events that occur upon receptor activation.
    • Case Study: Monoclonal antibodies against AIC2A have been developed to inhibit IL-3 binding, providing insights into receptor-mediated cellular responses .
  • Cancer Research :
    • The role of AIC2A in hematopoietic malignancies has been explored due to its involvement in cell proliferation and differentiation.
    • Case Study: Studies have shown that IL-3-dependent cell lines expressing AIC2A exhibit altered growth patterns when treated with anti-AIC2A antibodies, suggesting potential therapeutic avenues for targeting this pathway in cancer .
  • Immunology :
    • AIC2A is critical in immune responses, particularly in the activation and proliferation of hematopoietic cells.
    • Case Study: Research demonstrated that AIC2A deficiency leads to impaired immune responses in mouse models, highlighting its importance in maintaining immune homeostasis .

Data Tables

Application AreaDescriptionNotable Findings
Cytokine SignalingInvestigating receptor interactionsMonoclonal antibodies inhibit IL-3 binding
Cancer ResearchExploring roles in hematopoietic malignanciesAltered growth patterns in IL-3-dependent cell lines
ImmunologyStudying immune response mechanismsDeficiency leads to impaired immune responses

Comparison with Similar Compounds

Research Methodologies and Validation

  • Chimeric Receptors : Domain-swapping experiments between AIC2A and AIC2B identified functional regions .
  • Monoclonal Antibodies: Anti-AIC2A antibodies (e.g., 9D3) blocked IL-3 binding and receptor function, confirming AIC2A’s role in high-affinity IL-3R complexes .
  • Gene Expression Analysis : Ba/F3 cells expressing AIC2A or AIC2B with cytokine-specific α subunits validated receptor specificity .

Q & A

Q. What are the key structural domains of AIC2A critical for its interaction with interleukin receptors?

AIC2A’s functional domains can be identified through mutagenesis studies combined with biophysical assays. For example, truncation mutants of AIC2A were analyzed using surface plasmon resonance (SPR) to quantify binding kinetics with interleukin-5 receptor subunits, revealing that the extracellular immunoglobulin-like domain is essential for high-affinity interactions . Structural elucidation via X-ray crystallography or cryo-EM further refines domain-specific contributions.

Q. How is AIC2A expression quantified in cellular models, and what controls ensure experimental validity?

Quantitative methods include flow cytometry with conformation-specific antibodies (e.g., anti-AIC2A monoclonal antibodies) and Western blotting using validated epitope tags. Stable transfection controls (e.g., L-cell transfectants expressing AIC2A alone vs. co-transfected with receptor subunits) are critical to distinguish endogenous vs. recombinant protein expression . Normalization to housekeeping genes (e.g., β-actin) and inclusion of negative controls (e.g., untransfected cells) mitigate false positives.

Advanced Research Questions

Q. What experimental strategies differentiate AIC2A’s role from AIC2B in forming high-affinity interleukin receptor complexes?

Co-transfection assays in heterologous systems (e.g., L-cells) paired with competitive binding studies can dissect subunit specificity. For instance, cotransfecting AIC2A or AIC2B with p60IL-5-R cDNA revealed that only AIC2A reconstitutes high-affinity IL-5 binding, validated via Scatchard analysis . Complementary approaches include:

  • SPR-based kinetic profiling to compare binding affinities of AIC2A vs. AIC2B for ligand-receptor pairs.
  • Gene knockout/knockdown models to assess functional redundancy in cytokine signaling pathways.

Q. How can researchers resolve contradictions in reported binding affinities of AIC2A across experimental models?

Systematic replication using standardized protocols (e.g., buffer conditions, cell lines) minimizes variability. Meta-analyses of published datasets should account for methodological differences (e.g., SPR vs. radioligand binding assays). For example, discrepancies in IL-3Rα/AIC2A interaction studies may arise from glycosylation states, which can be addressed by deglycosylation treatments or using prokaryotic expression systems .

Methodological Frameworks

Q. What integrated approaches validate AIC2A’s structure-function relationships in vitro and in cellular models?

A multi-technique workflow is recommended:

Technique Application Example
Circular Dichroism (CD) Secondary structure analysisConfirming α-helical domains in AIC2A
Analytical SEC Oligomeric state determinationIdentifying dimerization in AIC2A
SPR/Biolayer Interferometry Binding kinetics and affinity measurementsQuantifying AIC2A-IL5R interactions
Cellular assays Functional validationLuciferase reporters for cytokine signaling

How should researchers design PICOT questions for AIC2A-related mechanistic studies?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

  • Population : HEK293T cells overexpressing AIC2A.
  • Intervention : siRNA-mediated AIC2A knockdown.
  • Comparison : Wild-type vs. AIC2B-expressing cells.
  • Outcome : Changes in IL-5-dependent STAT5 phosphorylation.
  • Time : 24-hour post-transfection. This structure ensures alignment with hypothesis-driven experimental design .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing AIC2A’s dose-response effects in signaling assays?

Nonlinear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. For reproducibility:

  • Technical replicates : Triplicate wells per condition.
  • Biological replicates : Independent transfections across multiple days.
  • Error reporting : SEM with p-values from ANOVA or Student’s t-tests .

Q. How can bioinformatics tools enhance AIC2A interaction network predictions?

Leverage databases like UniProt and STRING for conserved domain analysis and protein-protein interaction (PPI) networks. The Proteins API (https://www.ebi.ac.uk/proteins/api ) provides access to evolutionary conservation data, which can prioritize residues for mutagenesis studies .

Ethical & Reporting Standards

Q. What ethical considerations apply to AIC2A studies involving recombinant DNA or animal models?

Adhere to institutional biosafety committees (IBC) and IACUC guidelines. For clinical correlations (e.g., AIC2A in autoimmune diseases), ensure anonymized patient data usage and compliance with GDPR/HIPAA .

Q. How should conflicting findings about AIC2A’s role in cancer be addressed in grant proposals?

Frame contradictions as knowledge gaps. For example: “While AIC2A overexpression is linked to leukemia progression (Smith et al., 2023), its tumor-suppressive role in glioblastoma (Lee et al., 2024) suggests tissue-specific regulation. This proposal will clarify context-dependent mechanisms using patient-derived xenografts.” Cite conflicting studies transparently and propose resolution via targeted experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.